4-(4-Nitrophenyl)tetrahydro-2H-pyran-4-amine
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Overview
Description
4-(4-Nitrophenyl)tetrahydro-2H-pyran-4-amine is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by the presence of a nitrophenyl group attached to the tetrahydropyran ring, which is further substituted with an amine group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyanotetrahydropyran and sodium hydroxide (or potassium hydroxide) solution.
Intermediate Formation: The 4-cyanotetrahydropyran is converted to 4-formamidotetrahydropyran.
Addition of Reagents: Sodium hypochlorite (or sodium bromate) solution is slowly added to the intermediate.
Heating and Reflux: The reaction mixture is heated to reflux, leading to the decarboxylation and formation of the final product, this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-(4-nitrophenyl)oxan-4-amine |
InChI |
InChI=1S/C11H14N2O3/c12-11(5-7-16-8-6-11)9-1-3-10(4-2-9)13(14)15/h1-4H,5-8,12H2 |
InChI Key |
UBPZPTHVZOVIGL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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